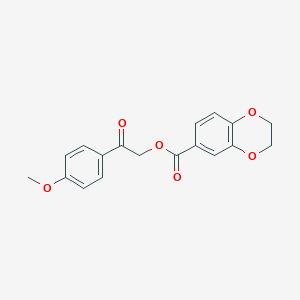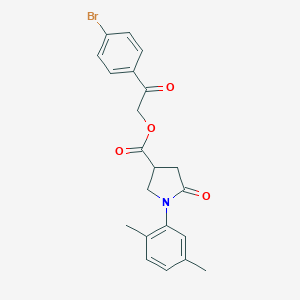![molecular formula C15H10F3N3O3 B395611 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 310451-80-0](/img/structure/B395611.png)
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Descripción general
Descripción
This compound is also known as PHTPP, a selective ERβ antagonist . It has shown significant effects on cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl 5,7-bis (difluoromethyl)pyrazolo [1,5-a]pyrimidine-2-carboxylate was obtained by the condensation of methyl 5-amino-1 H -pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Molecular Structure Analysis
The molecular weight of this compound is 337.25 and its molecular formula is C15H10F3N3O3 . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
In the synthesis of similar compounds, a Suzuki–Miyaura cross-coupling reaction has been used . This reaction is a powerful tool for carbon–carbon bond formation, giving access to more complex molecules .Physical And Chemical Properties Analysis
The melting point of a similar compound is reported to be 253 °C . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential use in cancer treatment due to their ability to interfere with various cellular processes. The trifluoromethyl group in particular is known for its bioisosteric properties and can enhance the biological activity of pharmaceuticals .
Sedative Agents
Compounds with a pyrazolo[1,5-a]pyrimidine core have been used as sedatives. The presence of a methoxyphenyl group could potentially influence the compound’s binding affinity to sedative receptors .
Anxiolytic Agents
Similar to sedatives, some pyrazolo[1,5-a]pyrimidine derivatives have anxiolytic properties. The structural features of this compound may contribute to its interaction with anxiolytic targets .
Antimicrobial Activity
The pyrazolopyrimidine moiety is a common nucleus in pharmaceutical compounds with antimicrobial properties. The specific substituents on this compound could be explored for new antimicrobial agents .
Anti-Inflammatory Applications
Pyrazolo[1,5-a]pyrimidines have been reported to possess anti-inflammatory activities. The carboxylic acid group in this compound might play a role in modulating inflammatory pathways .
Optical Applications
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to their tunable photophysical properties. This compound’s structure could be utilized in developing new fluorophores .
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolopyrimidine nucleus Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive study Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms, depending on the specific biological activity . For example, as kinase inhibitors, they may bind to the ATP-binding site of the kinase, preventing the transfer of phosphate groups and thus inhibiting the kinase’s activity .
Biochemical Pathways
Given the broad range of activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways may be affected . For instance, as kinase inhibitors, they could impact signal transduction pathways, while as antimicrobial agents, they could interfere with essential microbial processes .
Result of Action
The therapeutic potential of pyrazolo[1,5-a]pyrimidines suggests that they can induce a variety of cellular responses, such as cell cycle arrest or apoptosis in the case of anticancer activity, or inhibition of microbial growth in the case of antimicrobial activity .
Direcciones Futuras
The Suzuki–Miyaura cross-coupling reaction used in the synthesis of similar compounds is particularly suitable for the elegant synthesis of biologically active molecules and natural products . Future research could explore the use of this reaction in the synthesis of other pyrazolo[1,5-a]pyrimidine derivatives .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZDJEVOZFFKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131060 | |
| Record name | 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
310451-80-0 | |
| Record name | 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310451-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-11-chloro-N-phenyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395531.png)
![11-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395532.png)
![11-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395533.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395536.png)

![11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid](/img/structure/B395538.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395539.png)
![11-Chloro-10-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B395541.png)
![N-(3,4-dichlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395542.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395543.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395545.png)
![Isopropyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395548.png)
![N-(2,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395550.png)